Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a white crystalline powder that is soluble in water and commonly used in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride typically involves the reaction of 1-amino-3-methylcyclobutane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: This compound has a hydroxymethyl group instead of a methyl group, leading to different chemical properties and reactivity.
Methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride: This isomer has the amino group at a different position, affecting its chemical behavior and applications.
Uniqueness
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it valuable for various specialized applications in research and industry .
Properties
IUPAC Name |
methyl 1-amino-3-methylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-7(8,4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJVIJPFKQUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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